

Best practices for dissolving and storing Calcium Green 1AM

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Compound of Interest

Compound Name: Calcium Green 1AM

Cat. No.: B593704

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Technical Support Center: Calcium Green-1 AM

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the effective use of Calcium Green-1 AM in research applications.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve Calcium Green-1 AM to prepare a stock solution?

A1: Calcium Green-1 AM should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 2 to 5 mM.[1][2] It is recommended to prepare the stock solution on the day of the experiment.[3] Before opening the vial, it should be allowed to warm to room temperature in a dry environment. Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

Q2: What is the recommended storage condition for the Calcium Green-1 AM stock solution?

A2: Unused stock solutions should be aliquoted into single-use volumes and stored at -20°C, desiccated, and protected from light.[1] Under these conditions, the AM ester should be stable for up to three months. Some suppliers recommend storage at -80°C for up to 6 months. It is crucial to avoid repeated freeze-thaw cycles.

Q3: What is the purpose of using Pluronic® F-127 with Calcium Green-1 AM?







A3: Pluronic® F-127 is a non-ionic detergent used to increase the aqueous solubility of Calcium Green-1 AM. It helps to prevent the aggregation of the AM ester in the aqueous working solution and facilitates its loading into cells.

Q4: Why is probenecid sometimes added to the cell loading buffer?

A4: Probenecid is an inhibitor of organic anion transporters in the cell membrane. In some cell types, these transporters can actively extrude the de-esterified, fluorescent form of the dye from the cytoplasm. Adding probenecid (typically at a final concentration of 0.5-1 mM) can reduce this leakage, resulting in a brighter and more stable intracellular signal.

Q5: What are the optimal excitation and emission wavelengths for Calcium Green-1?

A5: The peak excitation and emission wavelengths for Calcium Green-1 are approximately 506 nm and 531 nm, respectively. For fluorescence microscopy, a standard FITC filter set is suitable. For fluorescence microplate readers, excitation at 490 nm and emission at 525 nm with a cutoff of 515 nm is recommended.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Low or no fluorescence signal	Incomplete hydrolysis of the AM ester: Intracellular esterases are required to cleave the AM group, trapping the dye inside the cell.	After loading, incubate the cells for an additional 30 minutes at room temperature to ensure complete deesterification.
Dye leakage: Active organic anion transporters can pump the dye out of the cell.	Add probenecid (0.5-1 mM) to the dye working solution and the final washing buffer to inhibit these transporters.	
Precipitation of the dye: Calcium Green-1 AM has poor aqueous solubility.	Use Pluronic® F-127 (0.02% to 0.04%) in the working solution to improve solubility. Ensure the DMSO stock solution is properly dissolved before adding it to the aqueous buffer.	
High background fluorescence	Extracellular hydrolysis of the AM ester: Esterases present in the cell culture medium or on the cell surface can cleave the AM ester before it enters the cells.	Replace the growth medium with a serum-free buffer like Hanks and Hepes buffer (HHBS) before dye loading. Wash the cells thoroughly after loading to remove any excess or extracellular dye.
Uneven cell loading or compartmentalization	Dye sequestration: The AM ester form can accumulate in subcellular organelles like the endoplasmic reticulum or mitochondria.	Lower the loading temperature (e.g., incubate at room temperature instead of 37°C) to potentially reduce compartmentalization. Optimize the loading time; shorter incubation times may help.
Signal quenching	Presence of quenching agents: Certain ions, such as	Ensure that the experimental buffers are free from



	manganese, can quench the fluorescence of Calcium Green-1.	quenching agents. If investigating calcium influx, be aware of the potential for quenching by other divalent cations.
Phototoxicity or photobleaching	Excessive excitation light: High-intensity or prolonged exposure to excitation light can damage cells and bleach the fluorophore.	Use the lowest possible excitation intensity and exposure time that provides an adequate signal. Use a neutral density filter if necessary.

Quantitative Data Summary

Table 1: Spectral and Physicochemical Properties of Calcium Green-1

Parameter	Value	Reference
Excitation Maximum (Ex)	506 nm	
Emission Maximum (Em)	531 nm	
Dissociation Constant (Kd) for Ca ²⁺	~190 nM	
Fluorescence Intensity Increase upon Ca ²⁺ Binding	~14-fold	_
Molecular Weight	~1291 g/mol	-

Table 2: Recommended Concentrations for Stock and Working Solutions



Solution	Component	Recommended Concentration	Reference
Stock Solution	Calcium Green-1 AM in anhydrous DMSO	2 - 5 mM	
Working Solution	Calcium Green-1 AM in buffer	2 - 20 μM (typically 4- 5 μM for most cell lines)	
Pluronic® F-127	0.02% - 0.04%		-
Probenecid	0.5 - 1 mM (final in- well)	_	

Experimental Protocols

Protocol 1: Preparation of Calcium Green-1 AM Stock and Working Solutions

- Prepare Stock Solution:
 - Allow the vial of Calcium Green-1 AM to equilibrate to room temperature before opening.
 - Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 2 to 5 mM stock solution. For example, to make a 2 mM solution from 1 mg of Calcium Green-1 AM (MW ~1291), add approximately 387 μL of DMSO.
 - Vortex briefly to ensure the dye is fully dissolved.
 - Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
- Prepare Working Solution:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - \circ For a typical final concentration of 5 μ M, dilute the stock solution into a suitable buffer (e.g., Hanks and Hepes Buffer, HHBS).



- To aid solubility, first mix the required volume of the DMSO stock solution with an equal volume of 20% Pluronic® F-127 solution, then add this mixture to the pre-warmed buffer.
 The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.
- If dye leakage is a concern, add probenecid to the working solution to achieve a final inwell concentration of 0.5-1 mM.

Protocol 2: Loading Adherent Cells with Calcium Green-1 AM

- Cell Preparation: Plate adherent cells on coverslips or in a multi-well plate and culture overnight.
- Remove Growth Medium: Aspirate the culture medium from the cells.
- Add Working Solution: Add the prepared Calcium Green-1 AM working solution to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. Incubation times may need to be optimized for different cell types.
- Wash: Remove the loading solution and wash the cells 2-3 times with warm HHBS or your buffer of choice to remove any extracellular dye. If probenecid was used during loading, it is recommended to also include it in the wash buffer.
- De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
- Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium.

Visualizations

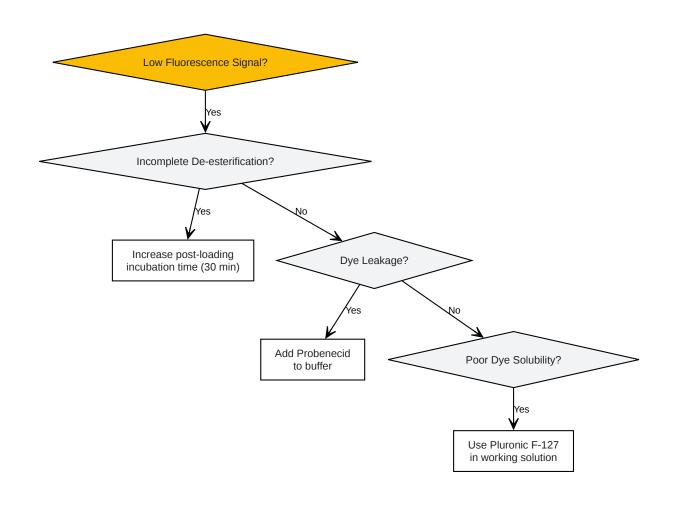




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Caption: Experimental workflow for loading cells with Calcium Green-1 AM.





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Caption: Troubleshooting logic for low fluorescence signal issues.

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